Fluoxetine Succinamic Acid Fluoxetine Succinamic Acid Fluoxetine Related Compound C is an impurity of the selective serotonin reuptake inhibitor, fluoxetine. Fluoxetine is commonly used in the treatment of depression.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.

Brand Name: Vulcanchem
CAS No.: 1026723-45-4
VCID: VC21351397
InChI: InChI=1S/C21H22F3NO4/c1-25(19(26)11-12-20(27)28)14-13-18(15-5-3-2-4-6-15)29-17-9-7-16(8-10-17)21(22,23)24/h2-10,18H,11-14H2,1H3,(H,27,28)
SMILES: CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)C(=O)CCC(=O)O
Molecular Formula: C21H22F3NO4
Molecular Weight: 409.4 g/mol

Fluoxetine Succinamic Acid

CAS No.: 1026723-45-4

Cat. No.: VC21351397

Molecular Formula: C21H22F3NO4

Molecular Weight: 409.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Fluoxetine Succinamic Acid - 1026723-45-4

CAS No. 1026723-45-4
Molecular Formula C21H22F3NO4
Molecular Weight 409.4 g/mol
IUPAC Name 4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C21H22F3NO4/c1-25(19(26)11-12-20(27)28)14-13-18(15-5-3-2-4-6-15)29-17-9-7-16(8-10-17)21(22,23)24/h2-10,18H,11-14H2,1H3,(H,27,28)
Standard InChI Key SAIPSZMZTANCFE-UHFFFAOYSA-N
SMILES CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)C(=O)CCC(=O)O
Canonical SMILES CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)C(=O)CCC(=O)O
Appearance White clumpy powder

Chemical Structure and Properties

Molecular Structure

Fluoxetine Succinamic Acid possesses a complex molecular structure with the chemical formula C21H22F3NO4. Its structure incorporates a phenyl group, a trifluoromethylphenoxy group, and a succinamic acid moiety connected through a propyl chain with a methylated nitrogen atom. This arrangement results in a compound that shares structural similarities with fluoxetine while incorporating additional functional groups .

The compound can be represented through various chemical notation systems:

  • SMILES: CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)C(=O)CCC(=O)O

  • InChI: InChI=1S/C21H22F3NO4/c1-25(19(26)11-12-20(27)28)14-13-18(15-5-3-2-4-6-15)29-17-9-7-16(8-10-17)21(22,23)24/h2-10,18H,11-14H2,1H3,(H,27,28)

Physical and Chemical Properties

Fluoxetine Succinamic Acid exhibits distinct physical and chemical properties that influence its handling, storage, and applications. The compound appears as a white to off-white solid with a defined melting point range .

Table 1: Physical and Chemical Properties of Fluoxetine Succinamic Acid

PropertyValue
Molecular FormulaC21H22F3NO4
Molecular Weight409.4 g/mol
Physical AppearanceWhite to Off-White solid
Melting Point113-115°C
SolubilitySlightly soluble in acetonitrile and methanol
Storage RequirementsHygroscopic; requires refrigeration under inert atmosphere
FDA UNIICO7CZX229S

The compound demonstrates limited solubility in common organic solvents such as acetonitrile and methanol. Its hygroscopic nature necessitates careful storage conditions to maintain its integrity and prevent degradation through moisture absorption .

Spectroscopic Data

The structural characterization of Fluoxetine Succinamic Acid involves various spectroscopic techniques that provide valuable data for identification and purity assessment. One important dataset is the predicted collision cross-section values, which are useful in mass spectrometry applications.

Table 2: Predicted Collision Cross Section Data for Fluoxetine Succinamic Acid

Adductm/zPredicted CCS (Ų)
[M+H]+410.15738194.8
[M+Na]+432.13932201.1
[M+NH4]+427.18392197.2
[M+K]+448.11326197.1
[M-H]-408.14282191.9
[M+Na-2H]-430.12477197.7
[M]+409.14955194.3
[M]-409.15065194.3

Relationship to Fluoxetine

The presence of Fluoxetine Succinamic Acid in pharmaceutical preparations of fluoxetine may result from metabolism, degradation, or synthesis-related processes. As a related compound, it serves as a crucial marker for quality assessment in pharmaceutical manufacturing and stability testing of fluoxetine-containing medications.

While fluoxetine itself has recently been investigated for potential new applications beyond its antidepressant effects, including protection against infections and sepsis through immune system regulation, there is currently no published research specifically examining similar alternative applications for Fluoxetine Succinamic Acid .

Applications and Uses

As a Reference Standard

The primary application of Fluoxetine Succinamic Acid lies in its role as a pharmaceutical reference standard. It is designated as Fluoxetine USP Related Compound C in the United States Pharmacopeia, where it serves as a certified reference material for analytical procedures .

In pharmaceutical quality control laboratories, the compound is employed to:

  • Validate analytical methods for fluoxetine formulations

  • Calibrate instruments for impurity detection

  • Establish system suitability in chromatographic analyses

  • Confirm the identity of unknown peaks in analytical profiles

  • Quantify related substances in stability studies

These applications contribute significantly to ensuring the safety, efficacy, and consistency of fluoxetine-based medications throughout their development and commercial lifecycle.

Research Applications

Beyond its role in quality control, Fluoxetine Succinamic Acid may have potential research applications in pharmaceutical development, metabolic studies, and structure-activity relationship investigations. The compound's structural features could provide valuable insights into the pharmacological properties of fluoxetine derivatives and their potential therapeutic applications.

ParameterInformation
GHS SymbolsGHS07, GHS09
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H410: Very toxic to aquatic life with long lasting effects
Precautionary StatementsP264: Wash hands thoroughly after handling
P270: Do not eat, drink or smoke when using this product
P273: Avoid release to the environment
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell
P391: Collect spillage
P501: Dispose of contents/container according to local regulations
Transport ClassificationUN 3077 9 / PGIII

Laboratory personnel working with this compound should wear appropriate personal protective equipment, including gloves, lab coats, and eye protection. Handling should occur in well-ventilated areas, preferably under fume hoods, to minimize exposure risks .

ManufacturerProduct NumberDescriptionPackagingPrice (USD)
Sigma-AldrichPHR1953Fluoxetine Related Compound C Pharmaceutical Secondary Standard; Certified Reference Material30mg$273.60
Sigma-Aldrich1279837Fluoxetine Related Compound C United States Pharmacopeia (USP) Reference Standard15mg$1,360.00
TRCF597110Fluoxetine Succinamic Acid25mg$135.00
AvaChem2795Fluoxetine Succinamic Acid10mg$175.00
AvaChem2795Fluoxetine Succinamic Acid5mg$105.00

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